molecular formula C20H15ClN2 B11119645 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole

Cat. No.: B11119645
M. Wt: 318.8 g/mol
InChI Key: RRLKVLIFTKPFTG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole is a heterocyclic aromatic compound that contains both a benzimidazole core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-2-phenylbenzimidazole
  • 1-[(4-Fluorophenyl)methyl]-2-phenylbenzimidazole
  • 1-[(4-Methylphenyl)methyl]-2-phenylbenzimidazole

Comparison:

Properties

Molecular Formula

C20H15ClN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C20H15ClN2/c21-17-12-10-15(11-13-17)14-23-19-9-5-4-8-18(19)22-20(23)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

RRLKVLIFTKPFTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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